3,4-Dichloro-6-fluoroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

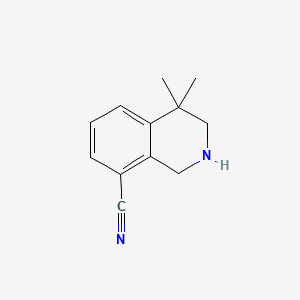

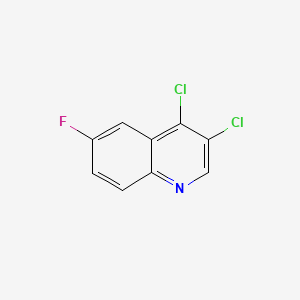

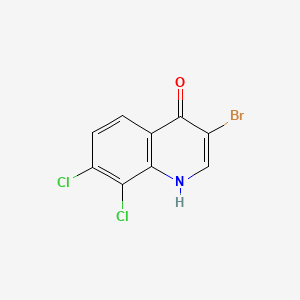

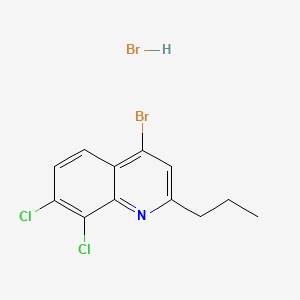

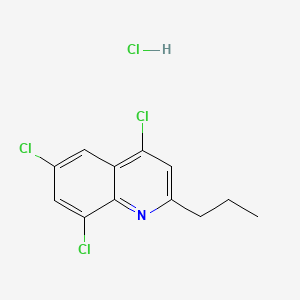

3,4-Dichloro-6-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It belongs to the quinoline family, which consists of a six-membered aromatic ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular weight of 3,4-Dichloro-6-fluoroquinoline is 216.04 . The SMILES string representation is Fc1ccc2ncc(Cl)c(Cl)c2c1 , which indicates the positions of the fluorine and chlorine atoms in the quinoline structure.Physical And Chemical Properties Analysis

3,4-Dichloro-6-fluoroquinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Quinolines

“3,4-Dichloro-6-fluoroquinoline” is used in the synthesis of various fluorinated quinolines . Fluorinated quinolines have unique properties and are of interest in various fields of research .

Antibacterial Activity

Fluorinated quinolines, which can be synthesized using “3,4-Dichloro-6-fluoroquinoline”, have shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .

Antineoplastic Activity

Fluorinated quinolines have also shown antineoplastic activity, indicating their potential use in cancer treatment . “3,4-Dichloro-6-fluoroquinoline” could be used in the synthesis of these compounds .

Antiviral Activity

Some fluorinated quinolines exhibit antiviral activities . The synthesis of these compounds could involve the use of "3,4-Dichloro-6-fluoroquinoline" .

Enzyme Inhibition

Fluorinated quinolines have been found to inhibit various enzymes . This property can be exploited in the development of new drugs and therapies .

Use in Agriculture

A number of fluorinated quinolines have found application in agriculture . “3,4-Dichloro-6-fluoroquinoline” could be used in the synthesis of these compounds .

Components for Liquid Crystals

Fluorinated quinolines have been used as components for liquid crystals . “3,4-Dichloro-6-fluoroquinoline” could potentially be used in the synthesis of these materials .

Cyanine Dyes

The quinoline skeleton has been used in the production of cyanine dyes . “3,4-Dichloro-6-fluoroquinoline” could potentially be used in the synthesis of these dyes .

Mecanismo De Acción

Target of Action

3,4-Dichloro-6-fluoroquinoline is a member of the fluoroquinolone class of antibiotics . The primary targets of fluoroquinolones are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including 3,4-Dichloro-6-fluoroquinoline, act by inhibiting the activities of DNA gyrase and topoisomerase IV . They bind to these enzymes and form a ternary complex with the DNA, preventing the resealing of the DNA strands and leading to breaks in the DNA. This interrupts the replication process and leads to cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts various biochemical pathways in the bacteria. It primarily affects DNA replication but also impacts transcription and translation processes. The downstream effects include the cessation of cell division and eventual cell death .

Pharmacokinetics

Fluoroquinolones generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted via the kidneys . Factors such as absorption, distribution, metabolism, and excretion (ADME) can impact the bioavailability of the drug .

Result of Action

The result of the action of 3,4-Dichloro-6-fluoroquinoline is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a broad spectrum of gram-negative and gram-positive bacteria .

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dichloro-6-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPMJBMQUTZLKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671169 |

Source

|

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-6-fluoroquinoline | |

CAS RN |

1204810-46-7 |

Source

|

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-methoxypyrazolo[1,5-a]pyridine](/img/no-structure.png)

![(11bS)-2,6-Bis[bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]-3,5-dihydrospiro[4H-dinaphth[2,1-c:1',2'-e]azepine-4,4'-morpholinium] Bromide](/img/structure/B598508.png)

![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B598516.png)

![Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate](/img/structure/B598519.png)